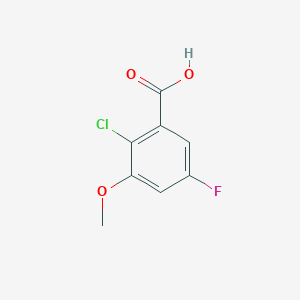

2-Chloro-5-fluoro-3-methoxybenzoic acid

Description

2-Chloro-5-fluoro-3-methoxybenzoic acid (molecular formula: C₈H₅ClFO₃, molecular weight: 204.57 g/mol) is a substituted benzoic acid derivative featuring a chlorine atom at position 2, a fluorine atom at position 5, and a methoxy group at position 3. The electron-withdrawing effects of chlorine and fluorine, combined with the electron-donating methoxy group, create a unique electronic profile that may influence reactivity, solubility, and biological activity .

Properties

IUPAC Name |

2-chloro-5-fluoro-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c1-13-6-3-4(10)2-5(7(6)9)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXKJUFKTNEXPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation-Carboxylation via Organometallic Intermediates

A method adapted from the synthesis of 2-chloro-5-(trifluoromethyl)benzoic acid (CN103012122A) involves lithiation followed by carboxylation. For the target compound, this approach would require:

-

Starting Material : 2-chloro-5-fluoro-3-methoxybromobenzene.

-

Lithiation : Treatment with tert-butyl lithium in anhydrous tetrahydrofuran (THF) at -80°C under inert atmosphere generates a lithium aryl species.

-

Carboxylation : Quenching with solid carbon dioxide (dry ice) introduces the carboxylic acid group.

-

Workup : Acidification with aqueous HCl (pH 3–4) followed by solvent removal and recrystallization in non-polar solvents (e.g., hexane) yields the final product.

Key Parameters :

Oxidation of Acetophenone Intermediates

A secondary route derives from the synthesis of 2,4-dichloro-5-fluoro-3-methoxy acetophenone (CN1310163A), where oxidation of the acetyl group to a carboxylic acid is feasible.

-

Intermediate Preparation :

-

Oxidation : Treatment with KMnO₄ or CrO₃ converts the acetophenone intermediate to the benzoic acid.

Challenges :

-

Regioselective control to avoid over-oxidation.

-

Purification via recrystallization (hexane/ethyl acetate) to achieve >98% purity.

Comparative Analysis of Methodologies

Reaction Efficiency and Scalability

| Method | Yield | Purity (HPLC) | Key Advantages |

|---|---|---|---|

| Lithiation-Carboxylation | 85–90% | >98% | Short reaction time; minimal byproducts |

| Acetophenone Oxidation | 70–75% | 95–97% | Scalable for industrial production |

Notes :

-

Lithiation requires stringent anhydrous conditions but offers superior atom economy.

-

Oxidation routes are limited by intermediate stability but benefit from established protocols.

Optimization of Critical Steps

Temperature and Solvent Effects

-

Lithiation : Conducted at -80°C to prevent side reactions (e.g., protonation). THF is preferred for its solvating power and low reactivity with organolithium compounds.

-

Carboxylation : Dry ice sublimation at 15–20°C ensures controlled CO₂ incorporation. Post-reaction pH adjustment (3–4) precipitates the crude acid.

-

Oxidation : KMnO₄ in acidic media (H₂SO₄/H₂O) at 80°C ensures complete conversion of acetyl to carboxyl.

Purification and Characterization

Recrystallization Techniques

-

Non-Polar Solvents : Hexane or hexane/cyclohexane mixtures refine the crude product, removing residual amines and lithium salts.

-

Melting Point : Expected range 90–92°C (aligned with structural analogs).

-

Spectroscopic Validation :

-

¹H NMR : Distinct signals for methoxy (δ 3.8–4.0 ppm) and aromatic protons.

-

IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).

-

Industrial Considerations and Environmental Impact

Waste Management

Cost Analysis

-

Lithiation Route : Higher cost due to tert-butyl lithium and cryogenic conditions.

-

Oxidation Route : Economical for large-scale synthesis but lower yield.

Scientific Research Applications

2-Chloro-5-fluoro-3-methoxybenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-3-methoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity towards these targets. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Acidity: The presence of fluorine and chlorine in this compound increases the acidity of the carboxylic acid group compared to non-halogenated analogs. This is critical for salt formation in drug formulations . Methoxy vs. Methyl: The methoxy group (OCH₃) in the target compound is electron-donating, which may slightly reduce acidity compared to the electron-withdrawing trifluoromethyl group in analogs like CF1 () .

Biological Activity: Fluorinated benzoic acids (e.g., 2-chloro-5-fluoro-3-methylbenzoic acid) are often precursors to antimicrobial agents. The fluorine atom enhances metabolic stability and bioavailability . Hydroxyl-containing analogs (e.g., 3-chloro-2,4-difluoro-5-hydroxybenzoic acid) are intermediates in quinolone antibiotics, suggesting that the target compound could be modified for similar applications .

Synthetic Accessibility :

Pharmaceutical Potential

- Fluorinated benzoic acids are prevalent in drug discovery. For example, 4-amino-2-fluoro-5-methoxybenzoic acid () is studied for enzyme inhibition, suggesting that the target compound’s fluorine and methoxy substituents could be leveraged in kinase or protease inhibitors .

Q & A

How can I design a high-yield synthetic route for 2-chloro-5-fluoro-3-methoxybenzoic acid?

Answer:

A multi-step synthesis is typically required, leveraging electrophilic aromatic substitution (EAS) and functional group protection/deprotection strategies. For example:

Methoxy introduction : Start with 3-hydroxybenzoic acid; protect the carboxylic acid group (e.g., esterification) to avoid side reactions. Perform methoxylation using methyl iodide and a base (e.g., K₂CO₃) .

Halogenation : Use selective fluorination agents (e.g., Selectfluor®) at the 5-position, followed by chlorination at the 2-position via directed ortho-metalation (DoM) or using Cl₂/FeCl₃ under controlled conditions .

Deprotection : Hydrolyze the ester group under acidic or basic conditions to regenerate the carboxylic acid.

Key considerations : Optimize reaction temperature and solvent polarity (e.g., DMF or DCM) to minimize side products .

What spectroscopic techniques are most effective for confirming the structure of this compound?

Answer:

Combine ¹H/¹³C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) for unambiguous confirmation:

- NMR : Look for characteristic peaks:

- FT-IR : Carboxylic acid O-H stretch (~2500-3300 cm⁻¹), C=O (~1680 cm⁻¹), and C-F (~1100 cm⁻¹) .

- HRMS : Exact mass should match C₈H₅ClFO₃ (theoretical [M-H]⁻: 216.9842) .

How do the electron-withdrawing substituents (Cl, F, OMe) influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

The chloro (Cl) and fluoro (F) groups are electron-withdrawing, activating the aromatic ring toward electrophilic attack but deactivating it toward nucleophilic substitution. However, the methoxy (OMe) group at the 3-position is electron-donating, creating regioselectivity:

- Ortho/para directors : Cl and F direct incoming nucleophiles to meta positions relative to themselves, while OMe directs to ortho/para.

- Competing effects : In cross-coupling reactions (e.g., Suzuki), the Cl group may act as a leaving group, while F stabilizes intermediates via resonance. Use Pd-based catalysts (e.g., Pd(PPh₃)₄) to enhance reactivity .

What are common impurities observed during synthesis, and how can they be resolved?

Answer:

Common impurities include:

- Incomplete halogenation : Residual 3-methoxybenzoic acid or mono-halogenated intermediates.

- Esterification byproducts : Methyl esters if deprotection is incomplete.

- Isomeric contaminants : e.g., 2-fluoro-5-chloro regioisomers.

Resolution methods : - Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients.

- Recrystallization : Purify using ethanol/water mixtures to exploit solubility differences .

How can computational modeling aid in predicting the biological activity of this compound?

Answer:

Advanced tools like density functional theory (DFT) and molecular docking can predict:

Acid dissociation constant (pKa) : Estimate solubility and bioavailability using COSMO-RS models.

Binding affinity : Dock the compound into target enzymes (e.g., cyclooxygenase) to assess interactions via hydrogen bonding (carboxylic acid group) and hydrophobic effects (aromatic ring) .

Metabolic stability : Predict sites of cytochrome P450-mediated oxidation using ADMET software.

How do contradictory data on reaction yields arise in literature, and how should they be addressed?

Answer:

Discrepancies often stem from:

- Solvent purity : Trace water in DMF can hydrolyze intermediates, reducing yields.

- Catalyst lot variability : Pd catalysts may have inconsistent activity.

- Substituent electronic effects : Minor changes in substituent positions (e.g., F vs. Cl) alter reaction pathways.

Mitigation : - Replicate conditions from high-impact studies and validate using control reactions.

- Use DOE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst loading) .

What are the applications of this compound in medicinal chemistry?

Answer:

It serves as a building block for:

- Non-steroidal anti-inflammatory drugs (NSAIDs) : Carboxylic acid group mimics aspirin’s COX inhibition.

- Anticancer agents : Fluorine enhances metabolic stability; chlorine aids in target binding.

- Protease inhibitors : Methoxy group modulates lipophilicity for blood-brain barrier penetration .

How can I troubleshoot low yields in esterification reactions involving this compound?

Answer:

Low yields often result from:

- Protonation of the catalyst : Use anhydrous conditions and molecular sieves to scavenge water.

- Steric hindrance : Switch to bulkier alcohols (e.g., tert-butanol) to improve reaction kinetics.

- Alternative reagents : Employ DCC/DMAP coupling instead of acid-catalyzed esterification .

What safety precautions are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves and goggles; use a fume hood.

- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal.

- Stability : Store in amber vials at 4°C to prevent photodegradation of the methoxy group .

How does the compound’s solubility profile impact formulation in biological assays?

Answer:

The carboxylic acid group confers pH-dependent solubility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.